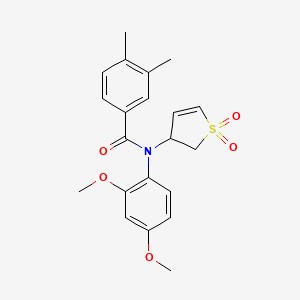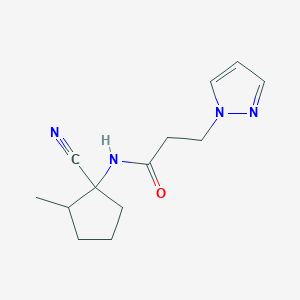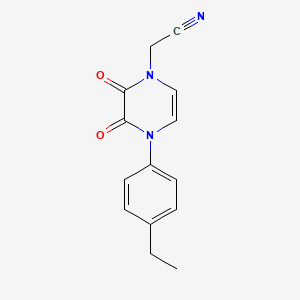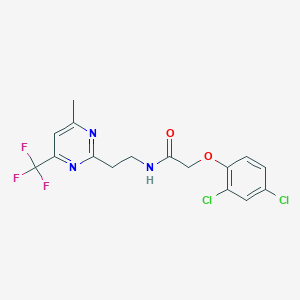![molecular formula C25H26ClN5O B2892881 7-(3-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477231-15-5](/img/structure/B2892881.png)
7-(3-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-(3-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine” is a potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor . It has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS) .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups including a morpholin-4-yl group, a pyrrolo[2,3-d]pyrimidin-4-amine group, and phenyl groups .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Antibacterial Activity
Research has shown that pyrimidine derivatives synthesized under microwave irradiation can exhibit significant antibacterial activity. For instance, compounds synthesized from 1-(4-morpholinophenyl) ethanone and aryl aldehydes have shown promising results against bacterial strains. This method highlights the potential for rapid synthesis of pyrimidine derivatives with potential applications in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis and Characterization of Complexes
Another area of interest is the synthesis and characterization of complexes involving pyrimidine derivatives. Studies on Co(III) complexes with morpholine and other amines have been conducted, which include detailed spectral analysis and X-ray diffraction studies. These complexes can have implications in materials science and catalysis (Amirnasr et al., 2001).
Anticancer and Antitumor Applications
Pyrimidine derivatives are also being explored for their potential in anticancer and antitumor applications. For example, phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, a related compound, has been identified as an important intermediate in the synthesis of small molecular inhibitors targeting tumors. The optimization of its synthetic method points towards its significance in the development of novel anticancer drugs (Gan et al., 2021).
Antibacterial and Antifungal Activity
The synthesis of novel pyrimidine derivatives and their evaluation for antibacterial and antifungal activities is a crucial research area. Certain derivatives have shown excellent activity against various bacterial and fungal strains, indicating their potential as the basis for new antimicrobial agents. This research underscores the versatility of pyrimidine derivatives in contributing to the development of new therapeutic agents (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).
Antihypertensive Activity
Some pyrimidine derivatives have been evaluated for their antihypertensive activity, demonstrating the ability to lower blood pressure in animal models. This suggests their potential utility in developing new treatments for hypertension (Bennett et al., 1981).
Wirkmechanismus
Eigenschaften
IUPAC Name |
7-(3-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O/c26-20-8-4-9-21(16-20)31-17-22(19-6-2-1-3-7-19)23-24(28-18-29-25(23)31)27-10-5-11-30-12-14-32-15-13-30/h1-4,6-9,16-18H,5,10-15H2,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCARBMZCDOMKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C3C(=CN(C3=NC=N2)C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(2R,3S,4R,7R,9S,12R,14R,16R,17R,18R,19R,21R,22S)-2-Hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-16-yl] acetate](/img/structure/B2892798.png)
![(2-Bromophenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2892799.png)

![6-((2-(azepan-1-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2892801.png)
![5-[(4-Acetylpiperazin-1-yl)sulfonyl]furan-2-carboxylic acid](/img/structure/B2892803.png)


![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2892806.png)



![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2892816.png)

![2-Ethyl-5-((4-ethylpiperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2892821.png)
